molecular formula C16H17IN2O3S B14677418 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid CAS No. 39964-44-8

2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid

Cat. No.: B14677418
CAS No.: 39964-44-8
M. Wt: 444.3 g/mol
InChI Key: YHCKKVINUKSVNG-UHFFFAOYSA-N
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Description

2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a thiazolidine ring, an imino group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions to form the thiazolidine ring.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction, where an iodine source reacts with a phenyl ring.

    Formation of the Imino Group: The imino group is formed by the reaction of a cyclopentylamine with the intermediate compound obtained from the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the iodine atom.

Scientific Research Applications

2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylimino)-3-(p-chlorophenyl)-4-oxo-5-thiazolidineacetic acid
  • 2-(Cyclopentylimino)-3-(p-bromophenyl)-4-oxo-5-thiazolidineacetic acid
  • 2-(Cyclopentylimino)-3-(p-fluorophenyl)-4-oxo-5-thiazolidineacetic acid

Comparison

Compared to its analogs with different halogen substitutions (chlorine, bromine, fluorine), 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the iodine atom. This iodine atom can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its counterparts.

Properties

CAS No.

39964-44-8

Molecular Formula

C16H17IN2O3S

Molecular Weight

444.3 g/mol

IUPAC Name

2-[2-cyclopentylimino-3-(4-iodophenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H17IN2O3S/c17-10-5-7-12(8-6-10)19-15(22)13(9-14(20)21)23-16(19)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,20,21)

InChI Key

YHCKKVINUKSVNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)I

Origin of Product

United States

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